1-(2-chlorobenzyl)-3,7-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1-(2-chlorobenzyl)-3,7-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
- 8-Aminoalkyl Derivatives of Purine-2,6-dione: Research has shown that certain derivatives of purine-2,6-dione, similar in structure to the compound , display significant affinity for serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7. These compounds have been found to exhibit psychotropic activity, including antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013).
Structure-Activity Relationships in Arylpiperazinylalkyl Purine Derivatives
- Arylpiperazinylalkyl Purine-2,4-diones and Purine-2,4,8-triones: Novel series of these compounds have shown affinity for serotoninergic and dopaminergic receptors, with some demonstrating potent ligand activity for 5-HT1A, 5-HT7, and D2 receptors. This suggests their potential for development into antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Analgesic Activity of Purine Derivatives
- 8-Methoxy-1,3-Dimethyl-2,6-Dioxo-Purin-7-yl Derivatives: Some derivatives in this category have exhibited significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Receptor Affinity in N-(Arylpiperazinyl)acetamide Derivatives
- 1,3- and 3,7-Dimethyl-1H-Purine-2,6(3H,7H)-Dione Derivatives: These compounds have shown significant affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors in vitro, indicating their potential for further pharmacological investigation (Żmudzki et al., 2015).
Pharmacological Potential in Methylxanthines
- Methylxanthine Derivatives: Studies on caffeine, theophylline, and theobromine, which are structurally related to purine derivatives, have highlighted their therapeutic potential and the importance of understanding their intermolecular interactions for effective drug design (Latosinska et al., 2014).
Construction of Heterocyclic Systems
- Fused Purine-2,6-Diones: Research on new ring systems incorporating purine-2,6-dione has advanced the synthesis of complex heterocyclic structures, potentially useful in drug development (Hesek & Rybár, 1994).
Antioxidant and DNA Cleavage Activities
- Coumarin-Purine Hybrids: These novel derivatives have shown significant in vitro antioxidant activity and DNA cleavage potential, indicating their possible use in pharmacological and biochemical applications (Mangasuli et al., 2019).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-13-7-6-10-25(11-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-8-4-5-9-15(14)21/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLOBLIPSVYYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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